3,4,5-Triacetoxybenzoyl chloride

Overview

Description

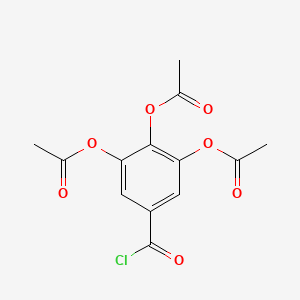

3,4,5-Triacetoxybenzoyl chloride is a benzoyl chloride derivative featuring three acetoxy (-OAc) groups at the 3-, 4-, and 5-positions of the benzene ring. This compound is primarily utilized as an acylating agent in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The acetoxy substituents confer both steric and electronic effects, influencing its reactivity and stability compared to simpler acyl chlorides. The ester groups may act as protecting groups for hydroxyl functionalities, which can be selectively hydrolyzed under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triacetoxybenzoyl chloride typically involves the acetylation of gallic acid (3,4,5-trihydroxybenzoic acid) followed by the conversion of the resulting triacetate to the acyl chloride. The process can be summarized as follows:

Acetylation of Gallic Acid: Gallic acid is reacted with acetic anhydride in the presence of a catalyst such as pyridine to yield 3,4,5-triacetoxybenzoic acid.

Conversion to Acyl Chloride: The triacetoxybenzoic acid is then treated with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Triacetoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-triacetoxybenzoic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

Reduction: Requires anhydrous conditions and a strong reducing agent.

Major Products:

Esters and Amides: Formed through nucleophilic substitution reactions.

3,4,5-Triacetoxybenzoic Acid: Formed through hydrolysis.

Alcohol Derivatives: Formed through reduction reactions.

Scientific Research Applications

3,4,5-Triacetoxybenzoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the preparation of drug candidates and active pharmaceutical ingredients.

Material Science: Utilized in the development of novel materials with specific properties.

Biological Studies: Serves as a reagent in the modification of biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 3,4,5-Triacetoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include hydroxyl, amino, and thiol groups in various substrates. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acyl Chlorides

Substituent Effects on Reactivity and Stability

The reactivity of benzoyl chlorides is heavily influenced by substituents on the aromatic ring. Below is a comparison with key analogs:

- Steric Effects : The three acetoxy groups in this compound create significant steric hindrance, slowing reactions with bulky amines or alcohols. In contrast, 2-chloro-5-(trifluoromethoxy)benzoyl chloride, with linear substituents, exhibits faster reaction kinetics .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃O) increase the electrophilicity of the carbonyl carbon. While acetoxy groups are moderately electron-withdrawing via resonance, their electron-donating inductive effects may slightly reduce reactivity compared to halogens .

Comparative Data and Research Findings

Hydrolysis Susceptibility

- This compound : Undergoes hydrolysis in aqueous conditions (pH > 8) to form 3,4,5-trihydroxybenzoic acid, a process critical in drug delivery systems .

- 2-Chloro-5-(trifluoromethoxy)benzoyl chloride : Resists hydrolysis under mild conditions, making it suitable for reactions in polar aprotic solvents .

Biological Activity

3,4,5-Triacetoxybenzoyl chloride is an organic compound known for its utility in various chemical reactions, particularly in organic synthesis. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11ClO4

- Molecular Weight : 232.65 g/mol

- Appearance : White to light yellow solid

- Solubility : Soluble in organic solvents such as ethanol and acetone

The biological activity of this compound primarily involves its role as a reactive acylating agent. It participates in nucleophilic acyl substitution reactions, allowing it to modify various biological molecules. The compound is known to form amides and esters upon reaction with amines and alcohols, respectively.

Nucleophilic Acyl Substitution Reactions

- Hydrolysis : Reacts with water to produce 3,4,5-triacetoxybenzoic acid and hydrochloric acid.

- Alcoholysis : Forms esters when reacted with alcohols.

- Aminolysis : Reacts with amines to yield amides.

Biological Applications

This compound has been utilized in various fields:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceutical compounds. For example, it has been used to create cytotoxic amides that exhibit anticancer properties.

- Research Applications : The compound is employed in modifying peptides and proteins for biochemical studies.

Anticancer Activity

One notable study explored the synthesis of derivatives from this compound that demonstrated significant antiproliferative activity against cancer cell lines. The derivatives were shown to inhibit cell growth effectively in vitro.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | 12.5 |

| Derivative B | HeLa (Cervical Cancer) | 8.0 |

| Derivative C | A549 (Lung Cancer) | 15.0 |

This table illustrates the potency of synthesized compounds derived from this compound against various cancer cell lines.

Safety and Toxicity

While the compound is valuable in research and synthesis, safety data indicate that exposure can lead to irritation and potential toxicity. Proper handling procedures are essential to mitigate risks associated with its use.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,4,5-triacetoxybenzoyl chloride, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves acylation of 3,4,5-trihydroxybenzoic acid with acetyl chloride in anhydrous conditions, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride. Intermediates like 3,4,5-triacetoxybenzoic acid are validated via melting point analysis, FT-IR (C=O stretch at ~1750 cm⁻¹), and ¹H NMR (acetate methyl protons at δ 2.3–2.5 ppm). Reflux conditions (70–80°C) and inert atmospheres are critical to avoid hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies acetate groups (δ 2.3–2.5 ppm for CH₃; δ 165–170 ppm for carbonyl carbons) and benzoyl chloride moiety (δ 7.5–8.0 ppm for aromatic protons).

- FT-IR : Confirms acyl chloride (C=O stretch at ~1770 cm⁻¹) and acetate esters (C-O stretch at ~1240 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peaks [M]⁺ at m/z 286 (calculated for C₁₁H₉ClO₆) validate purity .

Q. What are common nucleophilic reactions involving this compound?

- Methodological Answer : Reacts with amines (e.g., aniline) to form amides under Schotten-Baumann conditions (aqueous NaOH, 0–5°C). For esterification, alcohols (e.g., methanol) require catalytic pyridine to neutralize HCl. Thioesters are synthesized using thiols in dry dichloromethane at room temperature .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water (15+ minutes). For inhalation, move to fresh air and monitor for respiratory distress. Store under nitrogen at 2–8°C to prevent hydrolysis .

Q. What solvent systems stabilize this compound during storage?

- Methodological Answer : Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with molecular sieves (4Å) prevent hydrolysis. Avoid protic solvents (e.g., water, methanol) and monitor for HCl off-gassing via pH strips .

Advanced Research Questions

Q. How can reaction yields be optimized in the acylation of sterically hindered amines with this compound?

- Methodological Answer : Use slow addition of the acyl chloride to excess amine (2–3 equiv.) in DCM at −20°C to minimize side reactions. Additives like DMAP (4-dimethylaminopyridine, 0.1 equiv.) accelerate amidation. Post-reaction, purify via flash chromatography (hexane/ethyl acetate gradient) to isolate products .

Q. How to resolve conflicting spectroscopic data (e.g., unexpected downfield shifts in ¹H NMR)?

- Methodological Answer : Suspected impurities (e.g., residual acetic acid) can be identified via 2D NMR (HSQC, HMBC) or LC-MS. Compare with NIST reference spectra . If decomposition occurs, repeat synthesis with stricter anhydrous conditions .

Q. What mechanisms underlie the biological activity of derivatives (e.g., antimicrobial or antitumor effects)?

- Methodological Answer : Derivatives like 3,4,5-triacetoxybenzamide inhibit bacterial enoyl-ACP reductase (FabI) via competitive binding. For antitumor activity, evaluate mitochondrial apoptosis pathways (e.g., caspase-3 activation) in cell lines using flow cytometry and Western blotting .

Q. How to achieve regioselective substitution in Friedel-Crafts acylation using this reagent?

- Methodological Answer : The electron-withdrawing acetate groups direct electrophilic substitution to the para position of aromatic rings. Use Lewis acids like AlCl₃ in nitrobenzene at 50°C to enhance regioselectivity. Monitor reaction progress via TLC (silica gel, UV detection) .

Q. What computational methods predict reactivity trends of this compound?

Properties

IUPAC Name |

(2,3-diacetyloxy-5-carbonochloridoylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO7/c1-6(15)19-10-4-9(13(14)18)5-11(20-7(2)16)12(10)21-8(3)17/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJVBYRLRQOHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220740 | |

| Record name | 3,4,5-Triacetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70475-59-1 | |

| Record name | 3,4,5-Triacetoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070475591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Triacetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRIACETOXYBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5174692SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.